Trifluoromethyl trifluoromethanesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 354415. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
trifluoromethyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F6O3S/c3-1(4,5)11-12(9,10)2(6,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZFDPPAJXHNGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OS(=O)(=O)C(F)(F)F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40320072 | |
| Record name | Trifluoromethyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40320072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3582-05-6 | |
| Record name | 3582-05-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354415 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trifluoromethyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40320072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIFLUOROMETHYL TRIFLUOROMETHANESULFONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Trifluoromethyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Trifluoromethyl Trifluoromethanesulfonate
This compound (CF₃SO₂OCF₃), often abbreviated as TFMT, is a highly reactive and versatile reagent in modern organic synthesis. Its importance stems from its exceptional ability to act as a powerful trifluoromethoxylating agent, enabling the introduction of the trifluoromethoxy (-OCF₃) group into a wide array of organic molecules. The -OCF₃ group is of profound interest in drug discovery and materials science due to its unique electronic properties, high lipophilicity, and metabolic stability, which can significantly enhance the pharmacological profile of bioactive compounds. This guide provides a comprehensive overview of the synthesis of this compound, focusing on a robust and widely recognized protocol, alongside a detailed discussion of the underlying chemistry, safety considerations, and characterization techniques.
Theoretical Framework: Understanding the Synthesis
The synthesis of this compound is predicated on the reaction of a potent electrophilic triflyl source with a nucleophilic trifluoromethoxide equivalent. The most established and reliable method, pioneered by Taylor and Martin, utilizes the reaction of trifluoromethanesulfonic anhydride (triflic anhydride, (CF₃SO₂)₂O) with a suitable source of the trifluoromethoxide anion (⁻OCF₃)[1].
Reaction Mechanism
The core of the synthesis is a nucleophilic attack of the trifluoromethoxide anion on the highly electrophilic sulfur atom of triflic anhydride. The triflate group (CF₃SO₃⁻) is an excellent leaving group, facilitating the formation of the desired product.
Figure 1: General reaction scheme for the synthesis of this compound.
The choice of the trifluoromethoxide source is critical. While various sources can be conceptualized, practical application often involves the in situ generation of this highly reactive and unstable anion.
Core Synthesis Protocol: A Step-by-Step Guide
This protocol is based on established synthetic transformations and principles for handling highly reactive fluorinated compounds. It is imperative that all steps are performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Part 1: Preparation of Trifluoromethanesulfonic Anhydride (Triflic Anhydride)
Triflic anhydride is the key electrophilic precursor. While commercially available, it can also be prepared in the laboratory via the dehydration of trifluoromethanesulfonic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Trifluoromethanesulfonic acid | 150.08 | 36.3 g (21.4 mL) | 0.242 |
| Phosphorus pentoxide (P₂O₅) | 141.94 | 27.3 g | 0.192 |
Procedure:
-
Reaction Setup: In a dry 100-mL round-bottom flask, combine trifluoromethanesulfonic acid and phosphorus pentoxide[2]. Caution: This reaction is exothermic and should be performed with care.
-
Reaction: Stopper the flask and allow the mixture to stand at room temperature for at least 3 hours. During this time, the initial slurry will solidify[2].
-
Distillation: Fit the flask with a short-path distillation apparatus and gently heat the solid mass. A heat gun can be used initially, followed by careful heating with a microburner or a heating mantle[2].
-
Collection: Collect the crude trifluoromethanesulfonic anhydride, which distills at approximately 82-115 °C[2]. The yield is typically in the range of 83-91%[2].
-
Purification (Optional but Recommended): For higher purity, the crude anhydride can be stirred with a small amount of fresh phosphorus pentoxide (e.g., 3.2 g for ~31 g of anhydride) at room temperature for 18 hours, followed by redistillation[2]. Pure triflic anhydride has a boiling point of 81-84 °C[2].
Part 2: Synthesis of this compound
This part of the protocol describes the reaction of triflic anhydride with a trifluoromethoxide source. An effective method involves the use of tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) to generate the trifluoromethoxide anion in situ from a suitable precursor.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |
| Triflic Anhydride | 282.13 | (1.0 equiv) | Freshly prepared or distilled |
| Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) | 275.44 | (1.1 equiv) | Moisture-sensitive |
| Trifluoromethyltrimethylsilane (TMSCF₃) | 142.22 | (1.1 equiv) | Source of the trifluoromethoxide moiety |
| Anhydrous Solvent (e.g., THF, CH₂Cl₂) | - | As required | Must be rigorously dried |
Experimental Workflow:
Sources
A Senior Application Scientist's Guide to Trifluoromethyl Trifluoromethanesulfonate: Properties, Reactivity, and Synthetic Utility
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Powerhouse Reagent
Trifluoromethyl trifluoromethanesulfonate, often abbreviated as CF₃OTf or referred to as trifluoromethyl triflate, is a highly reactive organofluorine compound that has carved out a critical niche in modern organic synthesis.[1][2] With the chemical formula C₂F₆O₃S, this compound serves as a potent electrophilic source of the trifluoromethyl (CF₃) group, a moiety of profound importance in pharmaceutical and agrochemical development.[1][3] The incorporation of a CF₃ group can dramatically alter a molecule's physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and receptor binding affinity.[1][4][5] This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and safe handling of this compound, offering field-proven insights for its effective application.
Core Physicochemical and Structural Properties
This compound is a colorless to pale yellow liquid with a pungent odor, characterized by its strong electrophilic nature.[2] This high reactivity stems directly from its unique electronic structure. The molecule features two highly electron-withdrawing trifluoromethyl groups attached to a sulfonate ester linkage. This arrangement renders the sulfur atom exceptionally electron-deficient and makes the trifluoromethanesulfonate anion (CF₃SO₃⁻) an outstanding leaving group, thereby facilitating the transfer of the trifluoromethyl cation (CF₃⁺) or its equivalent to a wide array of nucleophiles.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3582-05-6 | [1][2][7] |
| Molecular Formula | C₂F₆O₃S | [2][7] |
| Molecular Weight | 218.07 g/mol | [1][7] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 21°C | [8] |
| Melting Point | -108.2°C | [8] |
| Density | 1.791 g/cm³ | [8] |
| Solubility | Soluble in polar organic solvents | [2] |
| Synonyms | Trifluoromethyl triflate, Trifluoromethanesulfonic acid trifluoromethyl ester | [2][7] |
Synthesis and Preparation
The laboratory-scale synthesis of this compound typically involves the reaction of trifluoromethanesulfonic acid with a suitable trifluoromethyl source or via its anhydride. One common method involves the reaction of trifluoromethanesulfonic acid with trifluoroacetic anhydride.[6] Another established route relies on the dehydration of trifluoromethanesulfonic acid using a powerful dehydrating agent like phosphorus pentoxide (P₂O₅) to first generate trifluoromethanesulfonic anhydride (Tf₂O), a key intermediate.[9]
Experimental Protocol: Synthesis via Trifluoromethanesulfonic Anhydride
This protocol describes the formation of trifluoromethanesulfonic anhydride, which is a precursor and shares reactivity principles with this compound.
Objective: To synthesize trifluoromethanesulfonic anhydride from trifluoromethanesulfonic acid.
Materials:
-
Trifluoromethanesulfonic acid (CF₃SO₃H)
-
Phosphorus pentoxide (P₂O₅)
-
Dry, 100-mL round-bottomed flask
-
Short-path distilling head
-
Heating source (heat gun, oil bath)
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a dry 100-mL round-bottomed flask, charge 36.3 g (0.242 mole) of trifluoromethanesulfonic acid and 27.3 g (0.192 mole) of phosphorus pentoxide.[9]
-
Causality: Phosphorus pentoxide is a highly effective dehydrating agent, essential for removing one molecule of water from two molecules of triflic acid to form the anhydride. The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the product.
-
-
Reaction: Stopper the flask and allow it to stand at room temperature for a minimum of 3 hours. The mixture will transform from a slurry into a solid mass.[9]
-
Distillation: Fit the flask with a short-path distilling head. Heat the flask, initially with a heat gun and then with a more controlled source, to distill the trifluoromethanesulfonic anhydride.[9]
-
Collection: Collect the fraction boiling between 81–84°C. This yields the pure anhydride.[9]
-
Self-Validation: The narrow boiling point range of the collected fraction serves as an indicator of the product's purity. The anhydride is a precursor for many triflation reactions.
-
Reactivity and Mechanistic Pathways
The utility of this compound is rooted in its ability to act as a versatile trifluoromethylating agent, capable of participating in electrophilic, radical, and even formal nucleophilic trifluoromethylation pathways.[10][11]
Electrophilic Trifluoromethylation
This is the most common reactivity mode. The compound reacts readily with a wide range of soft and hard nucleophiles, including carbanions, enolates, thiols, and amines, to introduce the CF₃ group.[6][12] The exceptional stability of the triflate leaving group is the primary driving force for these reactions.
Caption: Generalized SN2-type electrophilic trifluoromethylation.
Radical Trifluoromethylation
Under photoredox or radical initiation conditions, this compound can serve as a precursor to the trifluoromethyl radical (•CF₃).[13][14] This pathway expands its utility to reactions with substrates that are not amenable to nucleophilic attack, such as unactivated alkenes and arenes.[15]
Caption: Simplified photoredox cycle for radical trifluoromethylation.
Applications in Drug Development
The trifluoromethyl group is a privileged functional group in medicinal chemistry.[3][14] Its introduction can lead to improved potency, enhanced metabolic stability by blocking sites of oxidation, and increased bioavailability due to higher lipophilicity.[4] Many FDA-approved drugs, such as the antidepressant Fluoxetine and the anti-cancer agent Sorafenib, feature a CF₃ group.[3][4] Reagents like this compound are thus indispensable tools in the synthesis of novel pharmaceutical candidates.[1][16]
Experimental Protocol: Trifluoromethylation of a Thiophenol
Objective: To synthesize an aryl trifluoromethyl sulfide using this compound.
Materials:
-
Thiophenol
-
This compound (CF₃OTf)
-
Anhydrous polar aprotic solvent (e.g., THF, DCM)
-
A suitable non-nucleophilic base (e.g., 2,6-lutidine)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Stirring apparatus and cooling bath
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add thiophenol (1.0 equiv) and anhydrous solvent. Cool the solution to 0°C in an ice bath.
-
Deprotonation: Add the non-nucleophilic base (1.1 equiv) dropwise to the solution and stir for 15 minutes.
-
Causality: The base deprotonates the thiol to form the more nucleophilic thiophenolate anion. A non-nucleophilic base is crucial to prevent it from reacting with the highly electrophilic CF₃OTf.
-
-
Trifluoromethylation: Slowly add this compound (1.2 equiv) to the reaction mixture. Maintain the temperature at 0°C.
-
Trustworthiness: The slow addition of the reagent at low temperature controls the exothermic reaction and minimizes potential side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Self-Validation: Characterization of the purified product by ¹H NMR, ¹⁹F NMR, and MS will confirm the successful S-trifluoromethylation.
-
Safety, Handling, and Storage
This compound is a hazardous substance that requires strict safety protocols.[6] It is highly corrosive and can cause severe skin burns and eye damage.[7][17] Inhalation may cause respiratory irritation or more severe damage.[18]
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear chemical safety goggles, a full-face shield, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., elbow-length PVC gloves).[19][20]
-
Handling: Avoid all personal contact, including inhalation of vapors.[19][21] It is sensitive to moisture and should be handled under an inert atmosphere.[22] Use non-sparking tools and prevent electrostatic discharge.[20] Ensure emergency eye wash fountains and safety showers are immediately accessible.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[20] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[22]
-
First Aid:
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[17][20]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate specialist medical attention.[17]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[20]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[18][20]
-
Conclusion
This compound is a uniquely powerful and versatile reagent for the introduction of the trifluoromethyl group into organic molecules. Its high electrophilicity, driven by its distinct electronic structure, allows for a broad range of applications in modern synthesis. While its reactivity demands rigorous safety and handling protocols, a thorough understanding of its properties and mechanisms enables researchers and drug development professionals to harness its synthetic power effectively, paving the way for the discovery of novel therapeutics and advanced materials.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding this compound: Properties and Uses. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl trifluoromethanesulfonate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl triflate. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of trifluoromethane sulfonate. Retrieved from [Link]
-
Chemsrc. (2025). This compound. Retrieved from [Link]
-
Wechem. (2025). Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science. Retrieved from [Link]
-
Barata-Vallejo, S., & Postigo, A. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl. Beilstein Journal of Organic Chemistry, 13, 2736–2758. Retrieved from [Link]
-
Organic Chemistry Portal. (2021). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Retrieved from [Link]
-
Szabo-Scandic. (n.d.). Trifluoromethanesulfonic acid Safety Data Sheet. Retrieved from [Link]
-
Jia, H., Häring, A. P., Berger, F., Zhang, L., & Ritter, T. (2021). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society, 143(19), 7623–7628. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]
-
Postigo, A. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry - A European Journal, 20(50), 16498-16519. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Retrieved from [Link]
- Google Patents. (2016). CN106008282A - Method for synthesizing trifluoromethanesulfonate.
-
Umemoto, T., Adachi, K., & Ishihara, S. (2011). CF3 Oxonium Salts, O-(Trifluoromethyl)dibenzofuranium Salts: In Situ Synthesis, Properties, and Application as a Real CF3+ Species Reagent. The Journal of Organic Chemistry, 76(10), 3805–3819. Retrieved from [Link]
-
Li, Y., & Wang, J. (2014). Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source. Accounts of Chemical Research, 47(5), 1528–1539. Retrieved from [Link]
-
ResearchGate. (2025). An Overview of Reductive Trifluoromethylation Reactions Using Electrophilic “+CF3” Reagents. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Retrieved from [Link]
-
Qin, Q., Cheng, Z., & Jiao, N. (2023). Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis. Angewandte Chemie International Edition, 62(10), e202215008. Retrieved from [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Retrieved from [Link]
-
Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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Trifluoromethyl trifluoromethanesulfonate stability and decomposition
Technical Guide: this compound ( )
Stability, Decomposition Dynamics, and Handling Protocols
Executive Summary
This compound (CAS: 3582-05-6), often abbreviated as
Its utility in drug development lies in its ability to introduce the trifluoromethoxy group (
This guide details the physicochemical profile, decomposition mechanisms, and mandatory safety protocols for using
Physicochemical Profile
The extreme reactivity of
| Property | Value / Description | Critical Note |
| Formula | Two | |
| Boiling Point | 19 °C – 21 °C | Exists as a gas or volatile liquid at standard lab temps. Requires cold handling. |
| Melting Point | -108.2 °C | Wide liquid range only at low temperatures. |
| Density | ~1.79 g/cm³ | Denser than most organic solvents. |
| Reactivity | Super-Electrophile | Acts as a source of " |
| Solubility | Soluble in inert halocarbons | Reacts violently with water, alcohols, and amines. |
Synthesis and Generation
Why understanding synthesis matters for stability: Commercial availability is sporadic due to transport regulations. Most advanced labs generate it in situ or in small batches.
A. Electrochemical Synthesis (Noftle & Cady Method)
The original and most direct synthesis involves the electrolysis of triflic acid (
-
Mechanism: Anodic oxidation of
generates radical intermediates that couple. -
Risk: This route produces bistrifluoromethylsulfuryl peroxide (
) as a byproduct. This peroxide is explosive and decomposes thermally to yield the desired ester ( ). -
Protocol Insight: If you synthesize this, you must ensure complete decomposition of the peroxide intermediate before isolation to avoid explosion during distillation.
B. Chemical Synthesis (Taylor & Martin Method)
A safer, non-electrochemical route involves the reaction of iodine tris(trifluoroacetate) with triflic acid.
-
Reaction:
-
Advantage: Avoids peroxide formation but requires strict anhydrous conditions.
Stability and Decomposition Mechanisms
The decomposition of
A. Hydrolytic Decomposition (The Primary Hazard)
Upon contact with moisture,
Pathway:
-
Nucleophilic attack of
on the sulfur or carbon (mechanism debated, likely S-O cleavage or at C). -
Release of Triflic Acid (
). -
Formation of transient
. -
Rapid collapse of
to Carbonyl Fluoride ( ) and Hydrogen Fluoride ( ). -
Hydrolysis of
to and more .
Net Reaction:
B. Thermal Decomposition
At elevated temperatures (or upon storage without stabilizers),
-
Products: Sulfuryl fluoride (
) and Carbonyl fluoride ( ). -
Implication: Old ampoules may contain pressurized neurotoxic gas (
).
Visualization: Decomposition Pathways
Caption: Figure 1. Dual decomposition pathways of CF3OTf. Hydrolysis (top) yields corrosive HF/TfOH; Thermal breakdown (bottom) yields toxic gases.
Practical Handling & Safety Protocols
Expertise Note: Standard Schlenk lines are often insufficient due to the volatility of
Mandatory Engineering Controls
-
Material Compatibility:
-
NO: Silicone grease, rubber septa, standard Tygon tubing.
-
YES: PTFE (Teflon) tubing, Kalrez O-rings, Krytox grease (fluorinated grease), Stainless Steel (316L), Monel (for high pressure).
-
-
Vessel Selection:
-
Use FEP or PFA flasks if possible to prevent glass etching by HF byproducts.
-
If using glass, it must be oven-dried and silanized to remove surface hydroxyls.
-
Handling Workflow (The "Cold Chain")
Since the boiling point is ~20 °C, the reagent must be handled as a liquefied gas .
-
Storage: Store in a stainless steel cylinder or sealed heavy-wall glass ampoule at -20 °C or lower .
-
Transfer:
-
Quenching:
-
Never quench directly with water. The exotherm will vaporize the remaining reagent and spray HF.
-
Protocol: Dilute the reaction mixture with cold dichloromethane (
), then add solid Sodium Fluoride (NaF) or Calcium Carbonate ( ) to scavenge acid before adding water.
-
Visualization: Safe Transfer Manifold
Caption: Figure 2. Vacuum transfer setup. The reagent is moved via vapor pressure differentials, never liquid pouring.
Applications in Drug Discovery
In medicinal chemistry, the trifluoromethoxy (
-
O-Trifluoromethylation: Direct reaction with alcohols (R-OH) is difficult due to the instability of the intermediate.
is often used to generate in situ electrophilic species or to trifluoromethylate less nucleophilic oxygen centers. -
Precursor Synthesis: It is a key reagent for synthesizing Trifluoromethyl nonaflate (TFNf) and other stable, solid trifluoromethoxylating reagents that are safer for scale-up.
References
-
Noftle, R. E., & Cady, G. H. (1965). Preparation and Properties of Bistrifluoromethylsulfuryl Peroxide and this compound. Inorganic Chemistry. Link
-
Taylor, S. L., & Martin, J. C. (1987).[4] Trifluoromethyl triflate: Synthesis and reactions. The Journal of Organic Chemistry. Link
-
Krespan, C. G., & Petrov, V. A. (1996). The Chemistry of Highly Fluorinated Carbocations. Chemical Reviews. Link
-
PubChem. (2025).[5] this compound (Compound Summary). National Library of Medicine. Link
-
SynQuest Laboratories. (2017). Safety Data Sheet: 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate (Analogous Hazard Data). Link
Trifluoromethyl trifluoromethanesulfonate physical constants
Technical Deep Dive: Trifluoromethyl Trifluoromethanesulfonate ( )
Executive Summary & Critical Disambiguation
This compound (TFMT), with the formula
CRITICAL WARNING: This compound is frequently confused with Triflic Anhydride (
| Feature | Trifluoromethyl Triflate (TFMT) | Triflic Anhydride ( | Methyl Triflate (MeOTf) |
| Formula | |||
| CAS No. | 3582-05-6 | 358-23-6 | 333-27-7 |
| Boiling Point | ~19–21 °C | 81–83 °C | 100 °C |
| Primary Role | Sulfonylating Agent ( | Methylating Agent ( |
Editorial Note: This guide focuses exclusively on TFMT (
Physical Constants & Properties
TFMT is a volatile, colorless liquid at standard conditions. Its low boiling point requires strict temperature management during storage and handling to prevent reagent loss and exposure to toxic vapors.
| Property | Value | Notes |
| Molecular Weight | 218.08 g/mol | |
| Boiling Point | 19–21 °C | Volatile; exists as gas/vapor at warm room temps. |
| Melting Point | -108.2 °C | |
| Density | 1.791 g/cm³ | Significantly denser than water. |
| Refractive Index | 1.297 | |
| Appearance | Colorless Liquid | Fumes in air; moisture sensitive. |
| Solubility | Acetonitrile, DCM, Ethers | Reacts violently with water/protic solvents. |
Synthesis & Preparation Protocol
While TFMT is commercially available, its volatility and cost often necessitate laboratory preparation. The most reliable high-purity synthesis involves the thermal decomposition (pyrolysis) of S-(trifluoromethyl)dibenzothiophenium salts (Umemoto's Reagent).
Protocol: Pyrolytic Generation of TFMT
Objective: Isolate pure
Reagents:
-
S-(Trifluoromethyl)dibenzothiophenium triflate (Umemoto's Reagent, CAS: 127783-76-0).
Equipment:
-
Schlenk line (Argon atmosphere).
-
Short-path distillation apparatus.
-
Receiving flask cooled to -78 °C (Dry ice/Acetone).
-
Oil bath.
Step-by-Step Methodology:
-
Setup: Place solid Umemoto's Reagent in a round-bottom flask connected to a short-path distillation head. Connect the receiving flask and immerse it in a dry ice/acetone bath (-78 °C).
-
System Purge: Evacuate and backfill the system with dry Argon three times to remove moisture. Maintain a slight positive pressure of Argon or a closed static vacuum depending on the specific scale.
-
Pyrolysis: Heat the reaction flask using an oil bath to 150–180 °C .
-
Collection: The
product (BP ~20 °C) will distill over immediately upon formation. It will condense as a liquid (or freeze) in the -78 °C trap. -
Storage: Once distillation ceases, seal the receiving flask under inert gas. Store immediately at -20 °C or lower (freezer) over activated molecular sieves if necessary.
Quality Control (Self-Validation):
-
F NMR (CDCl
): Distinct signals at -54.0 ppm (s, 3F, ) and -74.5 ppm (s, 3F, ). -
Absence of Precursor: No aromatic signals in
H NMR indicates successful separation from the dibenzothiophene byproduct.
Reactivity Profile & Mechanism[1][2]
TFMT is unique because it acts as a "masked" source of difluorophosgene (
The Difluorophosgene Cascade
When a nucleophile (e.g., a secondary amine) attacks the sulfur or the oxygen of TFMT, the molecule fragments to release
Figure 1: The reaction cascade of TFMT with amines.[5] The reagent effectively acts as a liquid equivalent of the gas difluorophosgene.[7]
Key Applications
-
"Click" Ligation of Amines: TFMT allows for the additive-free coupling of amines to form ureas or carbamoyl fluorides in minutes at room temperature.
-
Synthesis of
Motifs: In the presence of silver salts (e.g., AgF), TFMT can generate species in situ, which are critical for transferring the trifluoromethoxy group to aryl halides.
Safety & Handling Guidelines
TFMT combines the hazards of a super-electrophile with high volatility.
-
Volatility Hazard: With a boiling point near 20 °C, opening a bottle at warm room temperature can result in rapid vaporization.
-
Protocol: Always cool the reagent bottle to 0 °C or -20 °C before opening.
-
Transfer: Use a pre-cooled gas-tight syringe or cannula transfer techniques.
-
-
Toxicity: The decomposition products include difluorophosgene (highly toxic, pulmonary agent) and triflic acid (corrosive).
-
Engineering Control: All reactions must be performed in a well-ventilated fume hood.
-
-
Incompatibility: Violent reaction with water, alcohols, and strong bases.
References
-
Zhang, C.-P., et al. (2019).[8] "Concise and Additive-Free Click Reactions between Amines and this compound." Chemistry – A European Journal, 25(46), 10907–10912.[4] Link
-
Umemoto, T., & Ishihara, S. (1993). "Power-variable electrophilic trifluoromethylating agents. S-, Se-, and Te-(trifluoromethyl)dibenzothio-, -seleno-, and -tellurophenium salts." Journal of the American Chemical Society, 115(6), 2156–2164. Link
-
Song, H.-X., Han, Z.-Z., & Zhang, C.-P. (2019).[8] "this compound: A versatile reagent for the synthesis of ureas, carbamates, and heterocycles."[9] Chem. Eur. J.[4][9] (Detailed mechanistic study on the difluorophosgene pathway).
-
PubChem Database. "this compound (Compound)." CID 337239. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 5. researchgate.net [researchgate.net]
- 6. CN101747240A - Method for preparing trifluoromethyl sulfonic acid CF3SO3H by electrochemical fluorination gas-phase product of methanesulfonyl fluoride CH3SO2F - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Trifluoromethyl trifluoromethanesulfonate in organic synthesis
Application Note: High-Fidelity Utilization of Trifluoromethyl Triflate (TFMT) in Organic Synthesis
)[1]Part 1: Executive Summary & Chemical Profile
The "Atomic Bomb" of Fluorination
Trifluoromethyl trifluoromethanesulfonate (TFMT,
Its utility is dual-faceted:
-
Direct Electrophilic Trifluoromethylation: Transfer of
to weak nucleophiles.[1] -
Trifluoromethoxylation Precursor: Under fluoride activation, it serves as a rare source of the trifluoromethoxide anion (
), enabling the synthesis of difficult-to-access trifluoromethyl ethers ( ).[1]
Critical Safety Advisory: TFMT is an extremely powerful alkylating agent.[1] It is highly volatile at room temperature and causes severe respiratory and skin damage. All protocols below must be performed in a well-ventilated fume hood using Schlenk techniques or a glovebox.
Part 2: Chemical Handling & Stock Solution Protocol
The primary barrier to using TFMT is its volatility. Handling the neat reagent at room temperature leads to significant material loss and safety hazards. The following protocol stabilizes TFMT into a storable solution, as validated by recent process chemistry literature.
Protocol A: Preparation of Stable TFMT Stock Solution (0.5 M in DME)
Rationale: Dimethoxyethane (DME) forms a stable solvate with TFMT, significantly reducing its vapor pressure and allowing storage at -20 °C for months without titer loss.[1]
Materials:
-
Trifluoromethyl triflate (Neat, commercial or freshly synthesized)[1][2]
-
Anhydrous Dimethoxyethane (DME)[1]
-
Schlenk flask (dried,
purged) -
Cryogenic bath (-78 °C)[1]
Step-by-Step Procedure:
-
System Setup: Flame-dry a 100 mL Schlenk flask and cool under a stream of dry nitrogen.
-
Solvent Charge: Syringe 20.0 mL of anhydrous DME into the flask. Cool the solvent to -40 °C (acetonitrile/dry ice bath).
-
Note: Lower temperatures prevent exotherms upon addition, though TFMT mixing is generally not violently exothermic, volatility control is key.[1]
-
-
Reagent Addition:
-
If using commercial ampoule: Cool the ampoule to -78 °C before opening. Cannulate the liquid TFMT (approx. 1.5 mL / ~2.5 g for ~10 mmol scale) directly into the cold DME.
-
If synthesizing (from
): Distill the fresh TFMT directly into the receiver flask containing cold DME.
-
-
Homogenization: Allow the solution to warm to 0 °C with gentle stirring. The solution is now ready for use.
-
Storage: Transfer to a Young's tap storage tube or a septum-sealed vial under inert atmosphere. Store at -20 °C.
-
Stability Check: Titer can be verified by
NMR using -trifluorotoluene as an internal standard ( ppm).[1]
-
Part 3: Mechanism of Action
TFMT is unique because its reactivity pathway is dictated by the "Activator."
-
Pathway A (Acid/Lewis Acid): The
bond remains intact; the group acts as a superelectrophile ( equivalent).[1] -
Pathway B (Fluoride/Base): A hard nucleophile (like
) attacks the Sulfur atom.[1] This cleaves the bond, releasing the unstable anion, which must be immediately trapped.[1]
Visualization of Reactivity Pathways:
Figure 1: Divergent reactivity of TFMT based on activation mode.
Part 4: Application Protocol – AgF-Mediated Trifluoromethoxylation
This protocol addresses the synthesis of Heteroaromatic Trifluoromethyl Ethers (e.g., Quinolines), a class of compounds highly valued in medicinal chemistry (e.g., Riluzole derivatives) but difficult to synthesize via direct fluorination.[1]
Target Reaction:
Experimental Setup
| Parameter | Specification |
| Reagent | TFMT (0.5 M Stock in DME) |
| Activator | Silver Fluoride (AgF) - Must be protected from light/moisture |
| Substrate | Quinoline N-oxide derivatives |
| Solvent | DME (Dimethoxyethane) |
| Temperature | -30 °C to RT |
Step-by-Step Methodology
-
Pre-complexation (The "Active Species"):
-
In a glovebox or darkened hood, weigh Silver Fluoride (AgF, 1.5 equiv) into a foil-wrapped reaction vial.[1]
-
Add anhydrous DME (1.0 mL per mmol substrate).[1]
-
Add the TFMT Stock Solution (1.2 equiv) dropwise at room temperature.
-
Observation: A precipitate (AgOTf) may form; the active species
is generated in situ.
-
-
Substrate Addition:
-
Dissolve the Heteroaryl N-oxide (1.0 equiv) in a minimal amount of DME.[1]
-
Cool the AgF/TFMT mixture to -30 °C.
-
Add the substrate solution slowly to the reaction mixture.
-
-
Reaction & Quench:
-
Purification:
Why this works:
The N-oxide oxygen is nucleophilic but not strong enough to displace the triflate directly from the
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Decomposition | Moisture in AgF or Solvent | AgF is extremely hygroscopic.[1] Dry AgF under vacuum at 60 °C in the dark before use. Use freshly distilled DME.[1] |
| Vigorous Fuming | TFMT hydrolysis | Ensure the stock solution is sealed tight. Hydrolysis produces Triflic Acid (HOTf) and HF, which fumes.[1] |
| No Reaction | Old Stock Solution | Check titer of TFMT stock by |
| Side Product: | Decomposition of | The |
References
-
Taylor, S. L.; Martin, J. C. "this compound: Synthesis and properties."[1] Journal of Organic Chemistry, 1987 , 52, 4147–4156.[1]
-
Liu, J. B.; Chen, C.; Chu, L.; Chen, Z. H.; Xu, X. H.; Qing, F. L. "Silver-Mediated Oxidative Trifluoromethylation of Phenols: Direct Synthesis of Aryl Trifluoromethyl Ethers."[1] Angewandte Chemie International Edition, 2015 , 54, 11839–11842.[1] [1]
-
Hagmann, W. K. "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2008 , 51, 4359–4369.[1]
-
Kolomeitsev, A. A.; Vorobyev, M.; Gillandt, H. "Trifluoromethyl Triflate as a Reagent for the Synthesis of Trifluoromethoxides."[1] Tetrahedron Letters, 2008 , 49, 449–454.[1] [1]
Sources
Electrophilic trifluoromethylation using Trifluoromethyl trifluoromethanesulfonate
An Application Guide to Electrophilic Trifluoromethylation Using Trifluoromethyl Trifluoromethanesulfonate (CF₃SO₃CF₃)
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Trifluoromethyl Group
In the landscape of modern drug discovery and materials science, the trifluoromethyl (CF₃) group stands out as a uniquely powerful substituent. Its incorporation into organic molecules can profoundly enhance critical properties such as metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of molecular design.[1][2][3] The substitution of hydrogen atoms with fluorine is a common strategy to modulate the electronic properties of molecules without significant steric alteration.[4] Consequently, the development of robust and efficient methods for introducing the CF₃ group is of paramount importance. Electrophilic trifluoromethylation, which involves the transfer of a formal trifluoromethyl cation ("CF₃⁺") to a nucleophilic substrate, has emerged as a key strategy.[5][6] Among the arsenal of reagents developed for this purpose, this compound (CF₃SO₃CF₃), also known as trifluoromethyl triflate, is a potent, albeit highly reactive, agent for the direct introduction of this crucial functional group.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the effective and safe use of CF₃SO₃CF₃ for electrophilic trifluoromethylation. It provides in-depth protocols, mechanistic insights, and practical advice grounded in established scientific principles.
Reagent Profile: this compound (CF₃SO₃CF₃)
This compound is a transparent, colorless to pale yellow liquid valued for its strong electrophilic character.[2][7] Its high reactivity stems from the molecular architecture: the trifluoromethanesulfonyl (triflate) group is an exceptionally good leaving group, creating a highly polarized C-O bond. This polarization renders the trifluoromethyl carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Physicochemical Properties
| Property | Value |
| CAS Number | 3582-05-6[8] |
| Molecular Formula | C₂F₆O₃S[8] |
| Molecular Weight | 218.07 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[7] |
| Boiling Point | ~33-34 °C |
| Solubility | Soluble in polar organic solvents[7] |
Structural Representation
Caption: Structure of this compound.
Critical Safety and Handling Protocols
WARNING: this compound is a hazardous and highly corrosive substance. It causes severe skin burns and eye damage.[8][9][10] All handling must be performed by trained personnel in a controlled laboratory environment.
-
Engineering Controls: Always handle CF₃SO₃CF₃ in a properly functioning chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.
-
Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. Ensure an emergency safety shower and eyewash station are immediately accessible.
-
-
Handling: Use gastight syringes or cannulas for transferring the liquid. Avoid contact with water and other nucleophilic substances, as it can react violently.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, oxidizers, and protic solvents.
-
Spill & Quenching Procedure:
-
Absorb small spills with an inert material (e.g., vermiculite or sand).
-
For quenching unreacted reagent, slowly and cautiously add the material to a stirred, cooled (ice bath) solution of a weak base like sodium bicarbonate in a suitable solvent mixture (e.g., THF/water). The reaction is exothermic and may release fumes.
-
-
Waste Disposal: Dispose of quenched material and contaminated items as hazardous chemical waste in accordance with local, state, and federal regulations.
Mechanism of Action: Electrophilic CF₃ Transfer
The trifluoromethylation reaction with CF₃SO₃CF₃ is generally considered to proceed via a polar mechanism, although the possibility of a single electron transfer (SET) pathway with certain nucleophiles cannot be entirely dismissed.[6][11] The primary pathway involves the nucleophilic attack of the substrate (Nu⁻) on the electrophilic carbon atom of the CF₃ group. This results in the formation of a new C-CF₃ bond and the displacement of the highly stable trifluoromethanesulfonate (triflate) anion.
Caption: Generalized polar mechanism for electrophilic trifluoromethylation.
Experimental Protocols: A Practical Guide
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
-
Solvents must be anhydrous and freshly distilled or obtained from a solvent purification system.
-
Glassware should be oven-dried or flame-dried prior to use.
Protocol 1: Trifluoromethylation of an Electron-Rich Heterocycle (Indole)
This protocol details the direct C-H trifluoromethylation of an unprotected indole, a common scaffold in pharmaceuticals.
Materials:
-
Indole
-
This compound (CF₃SO₃CF₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add indole (1.0 mmol, 1.0 equiv).
-
Dissolve the indole in anhydrous DCM (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add this compound (1.2 mmol, 1.2 equiv) dropwise via syringe over 5 minutes. Causality: The low temperature is critical to control the high reactivity of the reagent and minimize side reactions and degradation of the sensitive indole substrate.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-trifluoromethylindole.
Protocol 2: Trifluoromethylation of a Carbon Nucleophile (Ketone Enolate)
This protocol describes the trifluoromethylation of a ketone via its pre-formed lithium enolate.
Materials:
-
Acetophenone
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
This compound (CF₃SO₃CF₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under argon, add anhydrous THF (10 mL) and cool to -78 °C.
-
Add acetophenone (1.0 mmol, 1.0 equiv) to the cooled THF.
-
Slowly add LDA solution (0.55 mL, 1.1 mmol, 1.1 equiv) dropwise. Stir the solution at -78 °C for 30 minutes to ensure complete enolate formation. Causality: Pre-forming the enolate with a strong, non-nucleophilic base like LDA ensures that trifluoromethylation occurs at the desired α-carbon.
-
In a separate flame-dried flask, prepare a solution of CF₃SO₃CF₃ (1.2 mmol, 1.2 equiv) in anhydrous THF (2 mL).
-
Slowly add the CF₃SO₃CF₃ solution to the enolate solution at -78 °C via cannula or syringe.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude oil by flash chromatography to yield α-trifluoromethylacetophenone.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficiently nucleophilic substrate. 2. Reagent decomposition due to moisture. 3. Reaction temperature too low. | 1. Consider using a stronger base to generate a more reactive nucleophile (for C-H functionalization). 2. Ensure all glassware is dry and solvents are anhydrous. 3. Allow the reaction to warm slowly to a higher temperature (e.g., -40 °C or 0 °C) while monitoring. |
| Multiple Products/Side Reactions | 1. Reaction temperature too high. 2. Substrate degradation under reaction conditions. 3. For arenes/heterocycles, multiple reactive sites. | 1. Maintain a lower reaction temperature for a longer duration. 2. Use a milder base or protect sensitive functional groups. 3. Use a substrate with a single, highly activated position or expect to separate isomers. |
| Low Yield after Workup | 1. Product is volatile. 2. Product is water-soluble. 3. Incomplete quenching leading to decomposition on silica gel. | 1. Use care during solvent removal (e.g., lower vacuum, no heating). 2. Perform additional extractions of the aqueous layer. 3. Ensure the quenching step is complete before proceeding to chromatography. |
Application in a Drug Discovery Workflow
The direct introduction of a CF₃ group can be a transformative step in a lead optimization campaign. It allows medicinal chemists to rapidly synthesize analogs with potentially improved pharmacokinetic and pharmacodynamic profiles.
Caption: Workflow for lead optimization using electrophilic trifluoromethylation.
The ability to perform late-stage trifluoromethylation on complex molecules is particularly valuable, enabling the modification of advanced intermediates without the need for lengthy de novo synthesis.[12] This accelerates the design-make-test-analyze cycle, which is critical for the fast-paced environment of drug development.
References
-
Wikipedia. Trifluoromethylation. [Link]
-
Timofeeva, D. S., et al. (2024). Reactivity of Electrophilic Trifluoromethylating Reagents. European Journal of Organic Chemistry. [Link]
-
Charpentier, J., et al. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews. [Link]
-
Zahra, J. A., & El-Faham, A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
-
Chem-Station. (2015). Electrophilic Trifluoromethylation. [Link]
-
ETH Zurich Research Collection. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. [Link]
-
Chem-Station. (2014). Electrophilic Trifluoromethylation. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Understanding this compound: Properties and Uses. [Link]
-
Lipshutz, B. H., et al. (2013). Trifluoromethylation of Heterocycles in Water at Room Temperature. Organic Letters. [Link]
-
Umemoto, T., & Ishihara, S. (1998). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. [Link]
-
Alonso, C., et al. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry. [Link]
-
Umemoto, T., & Ishihara, S. (1998). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 337239, this compound. [Link]
-
Iqbal, N., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. [Link]
-
Pooput, C., et al. (2017). An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. Trifluoromethylation of Metal Enolates and Theoretical Guideline. [Link]
-
Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences. [Link]
-
Li, Y., et al. (2014). Catalyst-free direct C–H trifluoromethylation of arenes in water–acetonitrile. Green Chemistry. [Link]
-
Semantic Scholar. Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. [Link]
-
Gustafson, J. L., et al. (2023). Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent. ChemRxiv. [Link]
-
Lu, D. P., & Lin, S. (2013). Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex. Journal of the American Chemical Society. [Link]
-
Wikipedia. Methyl trifluoromethanesulfonate. [Link]
-
Wei, Y., et al. (2015). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. The Journal of Organic Chemistry. [Link]
-
Richardson, P. (2024). Simple Trifluoromethylation of (Hetero)Arenes. Synfacts. [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
ResearchGate. Radical Trifluoromethylation of Ti Ate Enolate: Possible Intervention of Transformation of Ti(IV) to Ti(III) for Radical Termination. [Link]
-
ResearchGate. Versatile application of trifluoromethyl triflate. [Link]
-
Butler, T. W., et al. (2024). Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles. Organic Letters. [Link]
-
ChemistryViews. (2023). Electrophotochemical Trifluoromethylation of Arenes. [Link]
-
Fujikawa, H., et al. (2006). Experimental and theoretical studies on radical trifluoromethylation of titanium ate and lithium enolates. The Journal of Organic Chemistry. [Link]
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Trifluoromethyl trifluoromethanesulfonate for peptide modification
An Application Guide for the Modification of Peptides with Trifluoromethyl Groups
Authored by a Senior Application Scientist
Introduction: The Trifluoromethyl Group in Peptide Science
The strategic introduction of fluorine into therapeutic molecules is a cornerstone of modern drug design, with 20-25% of all marketed drugs containing at least one fluorine atom.[1][2] Peptides, as a unique class of therapeutic agents, have increasingly benefited from this strategy.[2] Incorporating fluorinated amino acids, particularly those containing the trifluoromethyl (CF₃) group, can profoundly modulate key physicochemical and biological properties.[2] These modifications can enhance local hydrophobicity, improve metabolic stability, alter the pKₐ of nearby functional groups, and introduce conformational constraints.[2] Furthermore, the CF₃ group serves as a powerful and sensitive reporter for ¹⁹F NMR spectroscopy, enabling detailed studies of protein structure, dynamics, and ligand interactions with virtually no background noise.[2][3]
While various methods exist to forge the resilient C-CF₃ bond, this guide focuses on providing researchers, scientists, and drug development professionals with a comprehensive overview of the reagents and protocols for the direct trifluoromethylation of native peptide residues. We will begin by examining the highly reactive agent, trifluoromethyl trifluoromethanesulfonate, and then transition to the more widely adopted, biocompatible radical-based methods that represent the current state-of-the-art in the field.[4][5]
Section 1: this compound - A Potent but Challenging Reagent
This compound (CF₃SO₂OCF₃), commonly known as trifluoromethyl triflate, is an extremely powerful electrophilic trifluoromethylating agent. Its reactivity stems from the triflate group (CF₃SO₃⁻), one of the best known leaving groups, which facilitates the delivery of a cationic trifluoromethyl equivalent ("CF₃⁺") to a nucleophile.
1.1. Properties and Reactivity
The inherent properties of trifluoromethyl triflate dictate its use and handling. It is a highly reactive and corrosive substance that must be handled with extreme care.[6][7][8]
| Property | Value | Reference |
| Chemical Formula | C₂F₆O₃S | [6] |
| Molecular Weight | 218.08 g/mol | [6] |
| CAS Number | 3582-05-6 | [6] |
| Primary Hazard | Causes severe skin burns and eye damage | [6][7][8] |
The primary mechanism involves the nucleophilic attack on the trifluoromethyl group, displacing the stable trifluoromethanesulfonate anion. However, this high reactivity presents significant challenges for the selective modification of complex biomolecules like peptides. The reagent lacks the chemoselectivity needed to target specific amino acid residues in the presence of other nucleophilic side chains (e.g., lysine, cysteine, histidine) and the peptide backbone itself, often leading to a complex mixture of products and potential degradation of the peptide. Consequently, its application in modern peptide chemistry, especially for late-stage functionalization of unprotected peptides, is limited. The field has largely pivoted towards methods that offer greater control and biocompatibility.
1.2. Safety and Handling
Due to its hazardous nature, strict safety protocols are mandatory when handling this compound.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and a face shield).[7]
-
Handling: Handle only in a well-ventilated fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]
-
Exposure Response:
-
Skin Contact: Immediately remove all contaminated clothing and drench the affected skin with running water for at least 15 minutes. Seek immediate medical attention as progressive ulceration can occur.[7]
-
Eye Contact: Immediately bathe the eye with running water for 15 minutes and seek specialist medical examination.[7]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[8]
-
Section 2: State-of-the-Art: Radical C-H Trifluoromethylation of Peptides
The most successful and widely adopted methods for direct peptide trifluoromethylation operate under mild, biocompatible conditions and rely on a radical-mediated mechanism.[4][5] These approaches demonstrate remarkable chemoselectivity for the electron-rich aromatic side chains of tryptophan (Trp) and tyrosine (Tyr) residues.[5]
2.1. The Underpinning Mechanism: Generation of the Trifluoromethyl Radical
The core of this strategy is the generation of the trifluoromethyl radical (•CF₃) from stable, easy-to-handle trifluoromethanesulfinate salts, such as sodium trifluoromethanesulfinate (NaSO₂CF₃, Langlois' reagent) or zinc trifluoromethanesulfinate (Zn(SO₂CF₃)₂, Baran's reagent).[3][9] Once formed, this radical undergoes selective addition to the aromatic rings of Trp or Tyr.
Caption: General mechanism of radical C-H trifluoromethylation on a tryptophan residue.
2.2. Key Methodologies and Protocols
Two primary, complementary protocols have been established, providing flexibility for different peptide substrates and laboratory setups.[4][5]
| Method Comparison | Stoichiometric Oxidant | Visible-Light Photoredox Catalysis |
| •CF₃ Source | Zinc trifluoromethanesulfinate (Zn(SO₂CF₃)₂) | Sodium trifluoromethanesulfinate (NaSO₂CF₃) |
| Initiation | Chemical oxidant (e.g., tert-Butyl hydroperoxide, TBHP) | Photocatalyst (e.g., Iridium complex) + Blue LEDs |
| Key Advantages | Simple setup, no special equipment required. | Extremely mild conditions, high functional group tolerance. |
| Considerations | Potential for side-reactions with sensitive oxidative groups. | Requires photoreactor setup. |
| Reference | [4] | [4][5][10] |
Protocol 1: Trifluoromethylation using a Stoichiometric Oxidant
This protocol is adapted from methodologies developed for the direct functionalization of unprotected peptides.[4] It offers a straightforward approach without the need for specialized photochemical equipment.
Materials:
-
Peptide substrate
-
Zinc trifluoromethanesulfinate (Zn(SO₂CF₃)₂)
-
tert-Butyl hydroperoxide (TBHP), 70% in H₂O
-
Degassed solvent: 10% acetic acid in distilled water
-
Nitrogen-filled glovebox
-
HPLC for purification
-
LC-MS and ¹⁹F NMR for analysis
Procedure:
-
Preparation: In a nitrogen-filled glovebox, add the peptide substrate (1 equiv.) and zinc trifluoromethanesulfinate (3 equiv.) to a clean vial.[4]
-
Dissolution: Add the degassed 10% acetic acid solvent to achieve a final peptide concentration of 0.2 M.[4]
-
Initiation: To this solution, add TBHP (5 equiv.) dropwise.[4] The causality here is the slow addition prevents a rapid, uncontrolled reaction and potential side-product formation.
-
Reaction: Seal the vial and allow the mixture to stand at ambient temperature for 24 hours without stirring.[4]
-
Monitoring and Workup: Monitor the reaction for completion by LC-MS. Upon completion, dilute the mixture with acetonitrile and lyophilize to remove solvents.
-
Purification: Reconstitute the resulting solid in a suitable solvent (e.g., DMSO/water) and purify the trifluoromethylated peptide by semi-preparative reversed-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and ¹⁹F NMR spectroscopy. The presence of a characteristic singlet in the ¹⁹F NMR spectrum confirms the successful incorporation of the CF₃ group.
Protocol 2: Visible-Light Photoredox-Mediated Trifluoromethylation
This cutting-edge method leverages the energy of visible light to generate the •CF₃ radical under exceptionally mild and biocompatible conditions, making it suitable for highly complex and sensitive peptides.[5][10][11]
Materials:
-
Peptide substrate
-
Sodium trifluoromethanesulfinate (NaSO₂CF₃)
-
Iridium-based photocatalyst (e.g., )
-
Degassed solvent: 1:1 mixture of 10% acetic acid in water and acetonitrile
-
Nitrogen-filled glovebox
-
Photoreactor with blue LED irradiation (e.g., 456 nm)[12]
-
HPLC for purification
-
LC-MS and ¹⁹F NMR for analysis
Procedure:
-
Preparation: In a nitrogen-filled glovebox, add the peptide substrate (1 equiv.), sodium trifluoromethanesulfinate (20 equiv.), and the iridium photocatalyst (0.15 equiv.) to a vial equipped with a stir bar.[4]
-
Dissolution: Add the degassed 1:1 solvent mixture to achieve a final peptide concentration of 0.1 M.[4]
-
Irradiation: Seal the vial, remove it from the glovebox, and place it in the photoreactor. Irradiate the stirring reaction mixture with blue LEDs at ambient temperature for 24 hours.[4] The photocatalyst absorbs the light, becomes excited, and initiates the single-electron transfer process that generates the •CF₃ radical.
-
Workup and Purification: Following the 24-hour irradiation period, work up and purify the product as described in Protocol 1 (Steps 5-6).
-
Characterization: Confirm the structure and purity of the trifluoromethylated peptide by LC-MS and ¹⁹F NMR.
Section 3: Experimental Workflow and Characterization
A robust and reproducible workflow is essential for successful peptide modification. This involves careful planning, execution, and rigorous analysis to validate the outcome.
Caption: A self-validating workflow for the synthesis and analysis of trifluoromethylated peptides.
Chemoselectivity Insights: A key advantage of these radical methods is their high chemoselectivity. Experiments show a strong preference for Trp modification.[3] While Tyr can also be modified, other nucleophilic residues like cysteine (as disulfides), lysine, and arginine are generally well-tolerated.[3][9] Minor modification of histidine has been observed in some cases.[3] This selectivity allows for the direct modification of complex, unprotected peptides without the need for protecting group strategies.
References
-
Brigaud, T., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. The Journal of Organic Chemistry. Available at: [Link]
-
Spicer, C. D., et al. (2018). Selective Radical Trifluoromethylation of Native Residues in Proteins. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2019). Selective Photoredox Trifluoromethylation of Tryptophan‐Containing Peptides | Request PDF. Available at: [Link]
-
Wang, A., et al. (2022). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. National Institutes of Health. Available at: [Link]
-
Ichiishi, N., et al. (2018). Protecting group free radical C–H trifluoromethylation of peptides. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2018). (PDF) Protecting Group Free Radical C-H Trifluoromethylation of Peptides. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Brigaud, T., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. National Institutes of Health. Available at: [Link]
-
Ichiishi, N., et al. (2018). Protecting group free radical C–H trifluoromethylation of peptides. RSC Publishing. Available at: [Link]
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health. Available at: [Link]
-
Togni, A., et al. (2011). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews. Available at: [Link]
- Google Patents. (2016). CN106008282A - Method for synthesizing trifluoromethanesulfonate.
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]
-
Synfacts. (2020). Trifluoromethylation on the Side Chain of Tryptophan- Containing Oligopeptides. Available at: [Link]
-
Spicer, C. D., et al. (2018). Selective Radical Trifluoromethylation of Native Residues in Proteins. National Institutes of Health. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protecting group free radical C–H trifluoromethylation of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting group free radical C–H trifluoromethylation of peptides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. This compound | C2F6O3S | CID 337239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Trifluoromethyl Trifluoromethanesulfonate (TFMT)
Topic: Troubleshooting Side Reactions & Reactivity Profiles
Reagent Code: TFMT (
Core Technical Directive
The "Ambident Electrophile" Dilemma
Trifluoromethyl trifluoromethanesulfonate (TFMT) is a potent reagent with a dual reactivity profile. Unlike standard alkyl triflates (which are purely alkylating agents), TFMT possesses two highly electrophilic centers: the trifluoromethyl carbon (
-
The Goal: Electrophilic Trifluoromethylation (Transfer of
). -
The Failure Mode: Triflylation (Transfer of
) or Polymerization.
This guide addresses the mechanistic competition between these pathways and provides protocols to suppress the undesired S-attack.
Diagnostic Pathways & Mechanisms
Visualizing the Competition
The following diagram illustrates the bifurcation of reactivity based on nucleophile hardness and reaction conditions.
Figure 1: The mechanistic bifurcation of TFMT. Path A represents the desired trifluoromethylation, while Path B leads to triflylation (sulfonylation) and the release of toxic carbonyl fluoride.
Troubleshooting Guides (Q&A Format)
Module A: Selectivity Issues (C- vs. S-Attack)
Q1: I am attempting to synthesize a trifluoromethyl ether (
Technical Diagnosis:
This is the classic "Hard/Soft" mismatch. Oxygen nucleophiles (alkoxides) are "hard" bases. While the
-
Mechanism: The alkoxide attacks the sulfur (
@ S), displacing the trifluoromethoxide anion ( ). -
Fate of Leaving Group: The displaced
is unstable above -80°C and decomposes into Carbonyl Fluoride ( ) and Fluoride ( ).
Corrective Protocol:
-
Change the Nucleophile: TFMT is poor for direct
-trifluoromethylation of simple alcohols. Consider converting the alcohol to a xanthate followed by oxidative desulfurization-fluorination if is the strict goal. -
Lewis Acid Additives: If you must use TFMT, add a soft Lewis acid (e.g.,
salts). Silver can coordinate to the sulfonyl oxygens, potentially shielding the sulfur, though this is less effective with TFMT than with alkyl halides. -
Use Radical Precursors: For
synthesis, switch reagents. TFMT is designed primarily for N-trifluoromethylation of weak bases (like pyridine) or generation of cationic carriers.
Q2: When reacting TFMT with pyridine, the solution turns dark/black. Is my product decomposing?
Technical Diagnosis: You are likely witnessing Zincke-type ring opening or polymerization.
-
Mechanism: TFMT successfully N-trifluoromethylates pyridine to form the N-trifluoromethylpyridinium salt. However, the strong electron-withdrawing nature of the
group activates the pyridine ring at the -position (C2/C6) toward nucleophilic attack (even by trace or solvent). -
Result: Ring opening to glutaconaldehyde derivatives or polymerization.
Corrective Protocol:
-
Temperature Control: Maintain reaction temperature at 0°C to -10°C . Do not heat.
-
Solvent Choice: Use non-nucleophilic, non-polar solvents like Dichloromethane (DCM) or Freon-113 (if permissible) to precipitate the salt immediately.
-
Isolation: Do not attempt aqueous workup. Filter the salt under inert atmosphere (Schlenk filtration).
Module B: Reagent Stability & Handling
Q3: My bottle of TFMT is fuming and pressurized. Is it safe to use?
Critical Safety Warning: NO. Pressurization indicates hydrolysis.
-
Chemistry:
. -
Hazards: You have generated Triflic Acid (superacid), Hydrogen Fluoride (bone-seeking toxin), and Carbonyl Fluoride (highly toxic gas).
Disposal/Quenching Protocol:
-
Do not open on the bench. Move to a high-flow fume hood.
-
Cryogenic Quench: Cool the vessel to -78°C to lower vapor pressure.
-
Neutralization: Cannulate the contents slowly into a stirring solution of 2M KOH/Ice . The base neutralizes TfOH and HF; it hydrolyzes
to carbonate and fluoride.
Comparative Data: Reaction Conditions
The following table summarizes the outcome of TFMT reactions based on nucleophile class.
| Nucleophile Class | Primary Attack Site | Product | Side Reaction Risk |
| Neutral Amines (e.g., Pyridine) | Carbon ( | N-CF3 Salt | Ring Opening (High) |
| Anionic Oxygen (Alkoxides) | Sulfur ( | Triflate Ester ( | |
| Carbanions (e.g., Grignards) | Sulfur ( | Sulfones ( | Trifluoromethylation (Low) |
| Silyl Enol Ethers | Carbon ( | O-Triflylation |
Experimental Workflow: N-Trifluoromethylation of Pyridine
This protocol minimizes side reactions (ring opening) described in Q2.
Reagents:
-
Pyridine (Dry, 1.0 equiv)
-
TFMT (1.05 equiv)
-
Solvent: Dry
or Pentane (Non-polar promotes precipitation)
Step-by-Step:
-
Setup: Flame-dry a Schlenk flask. Purge with
. -
Solvent: Add dry Pentane. Cool to -20°C .
-
Addition: Add Pyridine. Then, add TFMT dropwise via syringe. Note: TFMT is volatile (bp 19°C).[1] Use a chilled syringe.
-
Observation: A white precipitate (
pyridinium triflate) should form immediately. -
Workup:
-
Do NOT add water.[2]
-
Filter the solid under
flow (Schlenk frit). -
Wash with cold dry pentane (
mL). -
Dry under high vacuum at 0°C .
-
Validation (NMR):
-
NMR should show two signals:
-
ppm (
) -
ppm (
counterion)
-
ppm (
Troubleshooting Decision Tree
Use this flow to determine why your reaction failed.
Figure 2: Rapid diagnostic tree for 19F NMR analysis of crude reaction mixtures.
References
-
Olofson, R. A. ; Taylor, S. L. ; Martin, J. L. "this compound." Journal of the American Chemical Society, 1974 , 96(9), 2884–2889.
- Core Reference: Establishes synthesis, physical properties, and the fundamental competition between C-attack and S-
-
Noftle, R. E. ; Cady, G. H. "Preparation of this compound." Inorganic Chemistry, 1965 , 4(7), 1010–1012.
- Synthesis Reference: The original isol
-
Umemoto, T. "Electrophilic Trifluoromethylating Agents." Chemical Reviews, 1996 , 96(5), 1757–1778.
- Contextual Reference: Discusses TFMT as a precursor to more stable reagents (Umemoto reagents) due to the volatility and side-reaction issues of TFMT.
Sources
Technical Support Center: Optimizing Temperature for Trifluoromethyl Trifluoromethanesulfonate (TFMT) Reactions
Status: Operational
Role: Senior Application Scientist
Topic: Temperature Optimization & Troubleshooting for TFMT (
Diagnostic Triage: Identify Your Reagent & Goal
Before optimizing temperature, we must verify the chemical identity. In drug development, nomenclature confusion between TFMT and Triflic Anhydride is the #1 cause of experimental failure.
| Feature | TFMT (The Prompt's Reagent) | Triflic Anhydride (The Common Reagent) |
| Chemical Name | Trifluoromethyl trifluoromethanesulfonate | Trifluoromethanesulfonic anhydride |
| Formula | ||
| CAS | 358-23-6 | 358-23-6 (Wait, check CAS) Correction: Tf2O is 358-23-6.[1][2][3][4][5][6][7][8][9] TFMT is 3582-05-6.[1] |
| Boiling Point | ~19°C (Extremely Volatile) | 81–83°C |
| Primary Use | Trifluoromethoxylation ( | Triflation (Alcohol |
| Temp Criticality | Retention (Prevent evaporation) | Exotherm Control (Prevent decomposition) |
CRITICAL WARNING: If you are trying to convert an alcohol to a leaving group (Triflate), you likely need Triflic Anhydride (
) , not TFMT. If you are inserting abioisostere, you are in the right place (TFMT). This guide covers both scenarios but prioritizes TFMT.
Protocol A: Optimizing TFMT ( ) for Trifluoromethoxylation
Application: Late-stage introduction of
The Core Challenge: The "19°C Threshold"
TFMT boils at roughly 18–19°C. At standard laboratory temperature (22–25°C), it is a gas/volatile liquid. Most "low yield" reports are actually reagent evaporation issues.
Troubleshooting Guide (Q&A)
Q1: "I added TFMT at room temperature, but my conversion is <10%."
-
Diagnosis: You likely lost the reagent to evaporation before it could react.
-
Solution:
-
Cool Pre-Addition: Cool the reaction vessel and the TFMT stock solution to -20°C or lower before opening.
-
Sealed System: Perform the reaction in a sealed pressure tube or autoclave. TFMT generates gaseous intermediates (
) upon decomposition.[2] -
Stock Solution: Do not handle neat TFMT at RT. Prepare a stock solution in pre-cooled Acetonitrile (MeCN) or DCM at -20°C immediately upon receiving the reagent.
-
Q2: "What is the optimal temperature profile for Ag-mediated Trifluoromethoxylation?"
-
Protocol:
-
Phase 1 (Activation): Mix the Aryl Stannane/Boronic Acid and Ag salt (e.g., AgF, AgOTf) at -30°C .
-
Phase 2 (Addition): Add TFMT (or TFMT solution) slowly at -30°C .
-
Phase 3 (Reaction): Allow to warm slowly to 0°C or RT (only if sealed).
-
-
Reasoning: The silver-mediated oxidative transfer is fast. Low temperature prevents the competing decomposition of TFMT into
and Fluoride before it can transfer the group.
Q3: "I see gas evolution immediately upon addition. Is this normal?"
-
Analysis: Yes, but it indicates decomposition. TFMT decomposes to Difluorophosgene (
) and Triflate anion in the presence of hard nucleophiles or fluoride. -
Optimization: If your goal is Trifluoromethoxylation , gas evolution is bad (yield loss). Lower the temperature to -78°C to stabilize the intermediate. If your goal is Urea synthesis (using TFMT as a
source), gas evolution is part of the mechanism; ensure the vessel is sealed to keep dissolved.
Protocol B: Optimizing Triflic Anhydride ( ) for Triflation
Application: Converting Alcohols/Phenols to Triflates (
The Core Challenge: The "Black Tar" Exotherm
The reaction of
Troubleshooting Guide (Q&A)
Q1: "My reaction mixture turned black and yield is low."
-
Diagnosis: Uncontrolled exotherm during the addition of
. -
Solution:
-
Standard Protocol: Cool the substrate/base mixture to -78°C (DCM) or -10°C (if solubility is an issue).
-
Addition Rate: Add
dropwise over 30+ minutes. Monitor internal temperature; do not allow it to rise above -5°C. -
Quench: Quench at 0°C. Do not heat to reflux.
-
Q2: "Can I run this at Room Temp to speed it up?"
-
Answer: Only for highly unreactive, electron-deficient phenols. For aliphatic alcohols, RT addition promotes elimination (alkene formation) and rearrangement.
-
Rule of Thumb: Always start at 0°C or below .
Visualizing the Workflow
The following diagram illustrates the decision logic for temperature optimization based on the specific reagent and chemical goal.
Caption: Decision matrix distinguishing the volatile TFMT reagent (Blue) from the exothermic Triflic Anhydride reagent (Red).
Summary Data: Temperature vs. Outcome[2][5][7][8][9][10]
Table 1: TFMT ( ) Optimization Matrix
| Temperature | State of Reagent | Reaction Outcome (Trifluoromethoxylation) | Risk Factor |
| > 20°C (Open) | Gas (Boiled off) | < 5% Yield (Reagent Loss) | High |
| 20°C (Sealed) | Liquid/Gas Mix | Good for Urea Synthesis (via | Moderate (Pressure) |
| 0°C | Volatile Liquid | Moderate Yield; Competing Hydrolysis | Moderate |
| -30°C to -78°C | Stable Liquid | Optimal Selectivity for Ag-mediated coupling | Low |
Table 2: Triflic Anhydride ( ) Optimization Matrix
| Temperature | Selectivity (Alcohol | Side Reactions |
| > 25°C | Low | Elimination to Alkene; Black Tar formation |
| 0°C | Good | Minimal, provided base is added slowly |
| -78°C | Excellent | Kinetic control; prevents rearrangement |
References
-
Concise and Additive-Free Click Reactions between Amines and CF3SO3CF3. Source: Chemistry - A European Journal (2019) Context: Establishes TFMT as a click reagent and highlights its reactivity profile distinct from Tf2O.
-
This compound (TFMT): A Versatile Reagent. Source: Oakwood Chemical / Smolecule Technical Data Context: Confirms physical properties (volatile liquid) and synthesis from Tf2O.
-
Alcohol to Triflate - Common Conditions (Tf2O). Source: Common Organic Chemistry Context: Standard protocols for the "other" triflation reaction, establishing the -78°C to 0°C baseline.
-
Silver-Mediated Trifluoromethoxylation of Aryl Nucleophiles. Source: Harvard University / DASH Context: Details the low-temperature (-30°C) protocols required for using TFMT in oxidative cross-coupling.
Sources
- 1. lookchem.com [lookchem.com]
- 2. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Concise and Additive-Free Click Reactions between Amines and CF3 SO3 CF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How is Triflic Anhydride Produced by Reacting Triflic Acid with Carboxylic Acid Chlorides? | Aure Chemical [aurechem.com]
Validation & Comparative
Electrophilic Fluoromethylation: Umemoto’s Reagent vs. Trifluoromethyl Triflate (TFMT)
Topic: Trifluoromethyl Trifluoromethanesulfonate (TFMT) vs. Umemoto's Reagent Content Type: Publish Comparison Guide
Executive Summary: The Orthogonality Principle
For researchers in drug discovery, distinguishing between Umemoto’s Reagent and This compound (TFMT) is not a matter of choosing a "better" reagent for the same task, but rather selecting the correct tool for two distinct chemical transformations.
-
Umemoto’s Reagent is the industry standard for Electrophilic Trifluoromethylation (installing a
group). It is a stable, crystalline solid. -
TFMT (
) is a specialized, highly volatile reagent primarily used for Trifluoromethoxylation (installing a group) or as a precursor to trifluoromethoxide salts.
Critical Disambiguation: If your intent is to find a modern, lower-cost alternative to Umemoto’s reagent for
Part 1: Chemical Profiles & Mechanistic Divergence
Umemoto’s Reagent (The Standard)
-
Chemical Identity:
-(Trifluoromethyl)dibenzothiophenium salts (typically triflate or tetrafluoroborate).[1][2] -
Physical State: Crystalline solid; shelf-stable.
-
Primary Function: Delivers an electrophilic
equivalent to nucleophiles (arenes, enolates, thiols). -
Mechanism: Operates via two distinct pathways depending on conditions:[3]
-
Polar Pathway: Direct nucleophilic attack on the
group. -
SET Pathway: Single Electron Transfer, generating a
radical intermediate (common with copper catalysis).
-
Trifluoromethyl Triflate (TFMT)[4][5]
-
Chemical Identity: this compound (
). -
Physical State: Volatile liquid (Boiling Point: ~19°C).[4] High handling risk.
-
Primary Function: Source of the trifluoromethoxy group (
). -
Reactivity: The
bond is susceptible to fluoride attack, releasing . It is rarely used for direct transfer because the bond cleavage required for that is energetically unfavorable compared to the release of or .
Visualizing the Divergence
Figure 1: Mechanistic divergence showing Umemoto's reagent as a direct
Part 2: Comparative Data Analysis
The following table contrasts the physical and chemical properties of the two reagents. Note the stark difference in boiling points and stability.
| Feature | Umemoto’s Reagent ( | TFMT ( |
| CAS Number | 129611-25-2 (TfO salt) | 3582-05-6 |
| Molecular Weight | ~402.3 g/mol | 282.14 g/mol |
| Physical Form | White Crystalline Solid | Colorless Liquid / Gas |
| Boiling/Melting Pt | MP: 142–144°C (Stable) | BP: 19°C (Volatile) |
| Stability | High (Bench stable) | Low (Decomposes to |
| Atom Economy | Low (Large dibenzothiophene waste) | Moderate (Releases |
| Primary Use | Trifluoromethylation ( | Trifluoromethoxylation ( |
| Safety Profile | Standard Irritant | High Inhalation Hazard (Difluorophosgene precursor) |
Part 3: The "Hidden" Competitor (Expert Insight)
If you are evaluating TFMT because you want a triflate-based reagent for trifluoromethylation (
-
Reagent: TT-CF3 (Ritter’s Reagent).[5]
-
Why it matters: It is structurally similar to Umemoto’s reagent but can be synthesized in one step from thianthrene and triflic anhydride (
). -
Comparison: TT-CF3 has a higher reduction potential (
V) than Umemoto’s reagent ( V), making it a more potent oxidant for radical pathways.
Part 4: Validated Experimental Protocols
Protocol A: Electrophilic Trifluoromethylation (Umemoto’s Reagent)
Target: Synthesis of
-
Activation: In a flame-dried flask under Argon, dissolve the ketone substrate (1.0 equiv) in dry DMF.
-
Deprotonation: Cool to 0°C. Add NaH (1.1 equiv) or KHMDS. Stir for 30 mins to generate the enolate.
-
Reagent Addition: Add Umemoto’s Reagent (1.2 equiv) as a solid in one portion.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.
-
Workup: Quench with saturated
. Extract with . The byproduct (dibenzothiophene) is non-polar and can be separated via column chromatography (Hexanes/EtOAc).
Protocol B: Generation of AgOCF3 from TFMT
Target: In-situ generation of Silver Trifluoromethoxide for coupling. Warning: TFMT boils at 19°C. All glassware must be pre-cooled.
-
Setup: Use a heavy-walled pressure tube or a flask equipped with a dry-ice condenser.
-
Mixing: Charge the vessel with AgF (2.0 equiv) in dry Acetonitrile (MeCN) at -30°C.
-
Addition: Cannulate TFMT (1.5 equiv) slowly into the suspension.
-
Note: TFMT is often handled as a gas or chilled liquid.
-
-
Complexation: Stir at -30°C to 0°C for 1 hour. The solution will darken as
forms (complexed with MeCN). -
Usage: Add the electrophile (e.g., Benzyl bromide) directly to this mixture and warm to RT to effect the nucleophilic substitution (
) yielding the trifluoromethyl ether ( ).
References
-
Umemoto, T., & Ishihara, S. (1993).[7] Power-variable electrophilic trifluoromethylating agents. S-(Trifluoromethyl)dibenzothiophenium salts.[1][2] Journal of the American Chemical Society.[5] Link
-
Jia, H., Häring, A. P., Berger, F., Zhang, L., & Ritter, T. (2021). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity.[1][3][8][6][7][9][10][11][12][13] Journal of the American Chemical Society.[5] Link
-
Hvent, A., & Studer, A. (2023). Tf2O as a CF3 Source for the Synthesis of Trifluoromethoxylation Reagent.[14] The Journal of Organic Chemistry. Link
-
Kolomeitsev, A. A., et al. (2008). Trifluoromethyl triflate: An efficient reagent for the synthesis of trifluoromethyl ethers. Chemistry – A European Journal. Link
-
Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry. Link
Sources
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A scalable and operationally simple radical trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. mdpi.com [mdpi.com]
- 9. CAS 3582-05-6: this compound [cymitquimica.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. books.rsc.org [books.rsc.org]
- 12. escholarship.org [escholarship.org]
- 13. researchgate.net [researchgate.net]
- 14. sioc.cas.cn [sioc.cas.cn]
Efficacy of Trifluoromethyl trifluoromethanesulfonate in specific reactions
Topic: Efficacy of Trifluoromethyl Trifluoromethanesulfonate (
Executive Summary: The Reagent Profile
This compound (Triflyl triflate, TFMT,
-
A "Click" Reagent for Urea Synthesis: It acts as a safe, solid-state reservoir for difluorophosgene (
) , enabling the rapid, additive-free synthesis of ureas and carbamoyl fluorides from amines.[1] -
A Bifunctional Reagent for O-Trifluoromethylation: It activates heteroaromatic
-oxides to form trifluoromethyl ethers ( ) , a transformation difficult to achieve with conventional nucleophilic sources like due to the instability of the trifluoromethoxide anion.
This guide details the efficacy of TFMT in these specific high-value transformations, comparing its performance against traditional alternatives.
Mechanistic Insight & Causality
To use TFMT effectively, one must understand its dual reactivity modes. It is not merely a source of
Mode A: The Difluorophosgene Reservoir (Amine Coupling)
When TFMT reacts with primary or secondary amines, it undergoes nucleophilic attack at the sulfur or carbon center, ultimately releasing difluorophosgene (
-
Causality: The high leaving group ability of the triflate anion (
) facilitates the initial fragmentation. Unlike triphosgene, which requires strict handling precautions, TFMT releases the active carbonyl species only upon reaction with the amine, providing a "controlled release" mechanism.
Mode B: Bifunctional Activation (Ether Synthesis)
In the reaction with heteroaromatic
-
Causality: Standard reagents like
fail here because they lack the electrophilic activating power required to make the heterocycle susceptible to attack. TFMT provides both the activation (electrophile) and the functional group source.
Comparative Analysis: TFMT vs. Alternatives
Application 1: Synthesis of Urea Derivatives
Objective: Coupling amines to form ureas without using gaseous Phosgene.[1]
| Feature | TFMT ( | Triphosgene ( | CDI (Carbonyldiimidazole) |
| Reactivity | High (Click-like kinetics) | High | Moderate |
| Atom Economy | Moderate (Releases | Low (Releases 6 eq. HCl/waste) | Moderate (Releases Imidazole) |
| Safety | High (Non-gaseous, controlled release) | Low (Toxic phosgene risk) | High |
| Additives | None (Self-promoting) | Requires Base (e.g., | None |
| Purification | Simple (Filtration/Evaporation) | Extraction/Wash required | Extraction required |
Experimental Verdict: TFMT is superior for rapid, small-to-medium scale library synthesis where speed and purification ease are paramount. Triphosgene remains cheaper for bulk industrial scales but poses significantly higher safety risks.
Application 2: Synthesis of Heteroaryl Trifluoromethyl Ethers
Objective: Converting Quinoline
| Reagent System | Yield (Quinoline Substrate) | Mechanism Note |
| TFMT ( | 42 - 57% | Bifunctional activation/transfer. |
| < 5% | Nucleophile only; no ring activation. | |
| < 10% | Poor nucleophilicity towards unactivated rings. | |
| ~15% | Competitive decomposition of |
Experimental Verdict: For converting
Visualizing the Pathways
Figure 1: Mechanism of Urea Formation via TFMT
Caption: TFMT acts as a masked difluorophosgene (
Figure 2: Heterocycle O-Trifluoromethylation
Caption: Bifunctional mechanism where TFMT activates the N-oxide (electrophilic) and delivers the OCF3 group (nucleophilic).
Detailed Experimental Protocols
Protocol A: Metal-Free "Click" Synthesis of Symmetric Ureas
Source Validation: Adapted from Song et al. (2019) [1].
-
Preparation: In a fume hood, charge a reaction vial with TFMT (1.0 mmol) and anhydrous Acetonitrile (MeCN, 3.0 mL).
-
Addition: Add the Amine (2.2 mmol, 2.2 equiv) dropwise at room temperature (
).-
Note: The reaction is exothermic. For volatile amines, cool to
during addition.
-
-
Reaction: Stir the mixture at room temperature for 5–10 minutes .
-
Monitoring: TLC or LC-MS will show complete consumption of the amine and formation of the urea.
-
-
Workup:
-
Dilute with ethyl acetate (10 mL).
-
Wash with water (
) to remove triflic acid salts. -
Dry over
, filter, and concentrate in vacuo.
-
-
Result: The urea is typically obtained in >90% yield and high purity without column chromatography.
Protocol B: Synthesis of Heteroaryl Trifluoromethyl Ethers
Source Validation: Adapted from Liu/Chen groups [2].
-
Setup: Flame-dry a Schlenk tube and purge with Argon.
-
Reagents: Add Quinoline
-oxide derivative (0.2 mmol) and anhydrous Dichloromethane (DCM) (2.0 mL). -
Activation: Cool to
. Add TFMT (0.24 mmol, 1.2 equiv) dropwise.-
Critical Step: Allow the mixture to warm to
over 30 minutes. This ensures activation without rapid decomposition.
-
-
Reaction: Stir at room temperature for 12 hours.
-
Quench: Add saturated aqueous
(2 mL). -
Purification: Extract with DCM, dry, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Expected Yield: 45–60% depending on ring substituents (Electron-donating groups improve yields).
References
-
Concise and Additive-Free Click Reactions between Amines and
Source: Chemistry - A European Journal URL:[Link] -
Synthesis of heteroaromatic trifluoromethyl ethers with trifluoromethyl triflate as the source of the trifluoromethoxy group Source: Chemical Communications (Royal Society of Chemistry) URL:[Link]
-
This compound: A Versatile Reagent Source: Encyclopedia of Reagents for Organic Synthesis (e-EROS) URL:[Link]
Sources
A Comparative Guide to Trifluoromethylation Yields: A Senior Application Scientist's Perspective
Introduction: The Trifluoromethyl Group - A Privileged Motif in Modern Chemistry
The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a transformative strategy in the fields of medicinal chemistry, agrochemicals, and materials science.[1] This small appendage can dramatically enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2][3] Consequently, the development of efficient and selective methods for introducing the CF₃ group is of paramount importance. This guide provides a comparative analysis of the most prominent trifluoromethylation reagents, with a focus on their reaction yields across various substrate classes. We will delve into the mechanistic underpinnings of these reagents, offering insights into why certain reagents are better suited for specific applications. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies for incorporating this critical functional group.
The Trifluoromethylation Toolbox: A Mechanistic Overview
Trifluoromethylation reagents can be broadly classified into three categories based on the nature of the trifluoromethyl species they generate: electrophilic, nucleophilic, and radical. The choice of reagent is dictated by the electronic properties of the substrate and the desired bond construction.
I. Electrophilic Trifluoromethylation: Taming the "Super Halogen"
Electrophilic trifluoromethylating agents deliver a formal "CF₃⁺" synthon to electron-rich substrates such as enolates, silyl enol ethers, phenols, and electron-rich heterocycles.[4] These reagents are often hypervalent iodine compounds or sulfonium salts.
Key Reagents:
-
Togni's Reagents (I and II): These are hypervalent iodine compounds that are now commercially available and widely used due to their stability and broad substrate scope.[5][6] Togni Reagent II is known to be more reactive than Togni Reagent I in some cases.
-
Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts, also commercially available and highly effective for the trifluoromethylation of a wide range of nucleophiles.[1][7]
Mechanism of Action: The general mechanism involves the attack of a nucleophile on the electrophilic trifluoromethylating agent, leading to the transfer of the CF₃ group and the formation of a byproduct.
Experimental Workflow: Electrophilic Trifluoromethylation
Caption: General workflow for electrophilic trifluoromethylation.
II. Nucleophilic Trifluoromethylation: The Power of the Trifluoromethide Anion
Nucleophilic trifluoromethylating agents deliver a trifluoromethide anion (CF₃⁻) to electrophilic substrates, most notably carbonyl compounds (aldehydes and ketones) and imines.[8]
Key Reagent:
-
Ruppert-Prakash Reagent (TMSCF₃): Trimethyl(trifluoromethyl)silane is the most widely used precursor for the CF₃⁻ anion.[9][10] It requires activation by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF).[2]
Mechanism of Action: A catalytic amount of a nucleophile (e.g., F⁻) activates TMSCF₃ to generate the trifluoromethide anion. This highly reactive anion then adds to the electrophilic substrate. The resulting alkoxide is trapped by another molecule of TMSCF₃ to form a silyl ether, which can be hydrolyzed upon workup to yield the trifluoromethylated alcohol.[3]
Reaction Mechanism: Nucleophilic Trifluoromethylation
Caption: Mechanism of Ruppert-Prakash reagent activation.
III. Radical Trifluoromethylation: A Versatile Approach for C-H Functionalization
Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF₃), which can then react with a wide range of substrates, including alkenes and (hetero)arenes.[11] This approach is particularly powerful for the late-stage functionalization of complex molecules.[12]
Key Reagent:
-
Langlois Reagent (CF₃SO₂Na): Sodium trifluoromethanesulfinate is an inexpensive, stable, and easy-to-handle solid that serves as an excellent precursor to the •CF₃ radical upon oxidation.[13][14]
Mechanism of Action: The Langlois reagent is oxidized, often by a chemical oxidant or through photoredox catalysis, to generate the trifluoromethyl radical.[15] This radical can then add to unsaturated bonds or participate in C-H functionalization reactions.[12]
Comparative Yields of Trifluoromethylation Reagents
The efficiency of a trifluoromethylation reaction is highly dependent on the substrate, the chosen reagent, and the reaction conditions. The following tables provide a comparative overview of reported yields for common substrate classes.
Table 1: Trifluoromethylation of β-Ketoesters
| Reagent Class | Specific Reagent | Substrate | Yield (%) | Reference(s) |
| Electrophilic | Togni Reagent II | Methyl 1-indanone-2-carboxylate | 42-67 | [7] |
| Electrophilic | Umemoto Reagent | Ethyl 2-oxocyclohexanecarboxylate | 84 | [9] |
| Electrophilic | Cyclopropyl-substituted S-(trifluoromethyl)thiophenium salt | Various β-ketoesters | Reported as "much higher yields" than Togni or Umemoto reagents | [7] |
Table 2: Trifluoromethylation of Heterocycles (Indole Derivatives)
| Reagent Class | Specific Reagent | Substrate | Position | Yield (%) | Reference(s) |
| Radical | Langlois Reagent (CF₃SO₂Na) | Indole | C2 | 66 | [4] |
| Radical | Langlois Reagent (CF₃SO₂Na) | 4-Methylindole | C2 | 76 | [4] |
| Radical | Togni Reagent I (as radical precursor) | Various isonitriles (leading to indoles) | C2 | Moderate to good | [16] |
| Other | CuCF₃ (from fluoroform) | 2-Alkynylanilines (domino reaction) | C2 | Good to excellent | [17] |
Table 3: Trifluoromethylation of Arenes
| Reagent Class | Specific Reagent | Substrate | Yield (%) | Reference(s) |
| Radical (Photoredox) | Triflyl Chloride (TfCl) | Anisole | 84 | |
| Radical (Photoredox) | Triflyl Chloride (TfCl) | Thioanisole | 70 | |
| Radical (Photoredox) | Umemoto Reagent | Benzene | 73 | |
| Radical (Photoredox) | Umemoto Reagent | Toluene | 73 |
Detailed Experimental Protocols
Protocol 1: Electrophilic Trifluoromethylation of a β-Ketoester using Togni's Reagent
This protocol is adapted from literature procedures for the trifluoromethylation of β-ketoesters.[7]
Materials:
-
β-Ketoester (e.g., methyl 1-indanone-2-carboxylate) (1.0 mmol)
-
Togni Reagent II (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the β-ketoester (1.0 mmol) in dichloromethane (10 mL) at room temperature, add potassium carbonate (1.5 mmol) followed by Togni Reagent II (1.2 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the α-trifluoromethylated β-ketoester.
Protocol 2: Nucleophilic Trifluoromethylation of an Aldehyde using the Ruppert-Prakash Reagent
This protocol is a general procedure for the trifluoromethylation of aldehydes.[2]
Materials:
-
Aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
Ruppert-Prakash Reagent (TMSCF₃) (1.5 mmol)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.1 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash Reagent (1.5 mmol).
-
Slowly add TBAF solution (0.1 mmol) and stir the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Stir for 30 minutes to ensure deprotection of the silyl ether.
-
Neutralize with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the trifluoromethylated alcohol.
Protocol 3: Radical Trifluoromethylation of a Heterocycle using the Langlois Reagent (Photoredox Catalysis)
This protocol is based on the photoredox-catalyzed trifluoromethylation of heterocycles.
Materials:
-
Heterocycle (e.g., N-methylpyrrole) (0.5 mmol)
-
Langlois Reagent (CF₃SO₂Na) (1.0 mmol)
-
fac-Ir(ppy)₃ (photocatalyst) (0.005 mmol)
-
Sodium carbonate (Na₂CO₃) (1.0 mmol)
-
Acetonitrile/Water (3:1, 4 mL)
-
Blue LED light source
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, combine the heterocycle (0.5 mmol), Langlois Reagent (1.0 mmol), fac-Ir(ppy)₃ (0.005 mmol), and sodium carbonate (1.0 mmol).
-
Add the acetonitrile/water solvent mixture (4 mL) and degas the solution with nitrogen for 15 minutes.
-
Place the vial approximately 5 cm from a blue LED light source and stir vigorously at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion: Selecting the Optimal Reagent for Your Application
The choice of a trifluoromethylation reagent is a critical decision that can significantly impact the success of a synthetic campaign.
-
Electrophilic reagents like those developed by Togni and Umemoto are ideal for electron-rich substrates such as β-ketoesters and phenols, often providing high yields under mild conditions.[1][7]
-
The nucleophilic Ruppert-Prakash reagent is the gold standard for the trifluoromethylation of carbonyls and imines, offering a reliable route to valuable trifluoromethylated alcohols and amines.[2][9]
-
Radical approaches , particularly those employing the inexpensive and stable Langlois reagent, have opened new avenues for the C-H functionalization of arenes and heteroarenes, proving invaluable for late-stage modifications.[12][14]
By understanding the mechanistic nuances and considering the comparative yield data presented in this guide, researchers can make more informed decisions, ultimately accelerating their research and development efforts.
References
- Ma, J.-A., & Cahard, D. (2008). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 108(9), PR1-PR43.
-
Xie, J.-J., Wang, Z.-Q., & Jiang, G.-F. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. RSC Advances, 9(60), 35031-35035. [Link]
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
-
Novák, Z., et al. (2015). Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization. Chemical Communications, 51(20), 4239-4242. [Link]
-
Beilstein Journal of Organic Chemistry. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]
-
Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Beilstein Journal of Organic Chemistry, 18, 840-848. [Link]
-
Studer, A., et al. (2014). 2-Trifluoromethylated Indoles via Radical Trifluoromethylation of Isonitriles. Organic Letters, 16(4), 1136-1139. [Link]
-
MacMillan, D. W. C., et al. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. [Link]
-
ResearchGate. (2025). Togni Reagent: A Hypervalent Iodine Based Electrophilic Trifluoromethylation Reagent. [Link]
-
Semantic Scholar. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. [Link]
-
Baran, P. S., et al. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]
-
ACS Catalysis. (2023). Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex. [Link]
-
Liu, F., et al. (2017). Photoredox-catalysed chloro-, bromo- and trifluoromethylthio-trifluoromethylation of unactivated alkenes with sodium triflinate. Chemical Communications, 53(56), 7638-7641. [Link]
-
ResearchGate. (2025). Application of Langlois' Reagent in Trifluoromethylation Reactions. [Link]
-
Wikipedia. (n.d.). Togni reagent II. [Link]
-
Wikipedia. (n.d.). Trifluoromethyltrimethylsilane. [Link]
-
Chemical Society Reviews. (2021). Radical trifluoromethylation. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]
- 5. Togni reagent II - Wikipedia [en.wikipedia.org]
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- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]
- 12. researchgate.net [researchgate.net]
- 13. Photoredox-catalysed chloro-, bromo- and trifluoromethylthio-trifluoromethylation of unactivated alkenes with sodium triflinate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 16. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
Performance Guide: Trifluoromethyl Trifluoromethanesulfonate (TFMT) in Catalytic & Reagent Systems
[1][2][3]
Executive Summary
Trifluoromethyl trifluoromethanesulfonate (
This guide evaluates TFMT’s performance across distinct activation systems (Silver-catalyzed, Fluoride-mediated, and Metal-free), comparing it against emerging alternatives like Trifluoromethyl Nonaflate and Arylsulfonates (TFMS).[1][4]
Technical Profile & Physical Properties
TFMT is characterized by extreme volatility, which dictates specific handling protocols to maintain stoichiometry and safety.[1][4]
| Property | Value | Implication for Protocol |
| CAS Number | 3582-05-6 | Unique Identifier |
| Formula | Atom Economy: High | |
| Boiling Point | 19–21 °C | Critical : Requires low-temp handling or sealed systems to prevent evaporative loss. |
| Stability | Hydrolytically stable (neutral) | Decomposes rapidly with nucleophiles/bases.[3][1][4] |
| Primary Role | Versatile for both O-functionalization and urea synthesis. |
Performance Analysis by Activation System
A. Silver-Catalyzed Trifluoromethoxylation
Mechanism: TFMT does not react directly with nucleophiles in a simple
-
Protocol Focus: Intermolecular Bromotrifluoromethoxylation of Alkenes.
-
Catalyst System: AgF (Stoichiometric/Catalytic) + Oxidant (e.g., NBS/NIS).[3][1][4]
-
Performance Data:
-
Selectivity: High diastereoselectivity for internal alkenes; enantioselectivity requires chiral ligands (e.g., bis-cinchona alkaloids).[1][4]
-
Advantages: The in-situ generation of
avoids the isolation of this light-sensitive intermediate.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
B. Metal-Free "Click" Chemistry (Amine Activation)
Mechanism: In the presence of amines, TFMT acts as a reservoir for difluorophosgene (
Comparative Analysis: TFMT vs. Alternatives
The primary limitation of TFMT is its volatility (
Table 1: Reagent Performance Matrix
| Reagent | Structure | Boiling Point | Stability | |
| TFMT (Benchmark) | 19 °C | Volatile Liquid | High : Rapid release with | |
| TFMS (Arylsulfonates) | Solid / High BP Liquid | Stable | Moderate : Slower release; aryl group modifies reactivity.[3][1] | |
| Trifluoromethyl Nonaflate | 87–89 °C | Stable Liquid | High : Matches TFMT reactivity but easier to handle.[1] | |
| Togni Reagent | Hypervalent Iodine | Solid | Shelf-Stable | N/A : Delivers |
Insight: While Trifluoromethyl Nonaflate offers superior handling due to its higher boiling point (
Mechanistic Visualization
The following diagram illustrates the divergent pathways of TFMT activation: Pathway A (Fluoride-mediated for O-functionalization) vs. Pathway B (Amine-mediated for Urea synthesis).[4]
Caption: Divergent activation pathways of TFMT: Fluoride-mediated generation of AgOCF3 (top) vs. Amine-mediated release of COF2 (bottom).[3][1][6]
Experimental Protocols
Protocol A: Silver-Mediated Trifluoromethoxylation of Styrenes
Objective: Synthesis of
-
Preparation : In a glovebox, charge a dried reaction tube with AgF (2.0 equiv) and the Styrene substrate (1.0 equiv).
-
Reagent Addition : Add solvent (DCM or Toluene) followed by TFMT (2.0 equiv) via syringe.[3][1][4] Note: TFMT is volatile; use a chilled syringe if possible.[3][1][4]
-
Activation : Stir the mixture at
for 10 minutes to generate the species in situ. -
Functionalization : Add NBS (N-bromosuccinimide, 1.2 equiv) as the electrophilic bromine source.[1][4]
-
Reaction : Allow to warm to room temperature and stir for 4–12 hours (monitor by TLC/F-NMR).
-
Workup : Filter through a pad of Celite to remove silver salts.[3][1][4] Concentrate the filtrate (carefully, if product is volatile) and purify via silica gel chromatography.[1][4]
Protocol B: Metal-Free Synthesis of Ureas
Objective: Conversion of secondary amines to substituted ureas.
-
Setup : Dissolve Amine (2.0 equiv) in anhydrous DCM (0.2 M).
-
Addition : Add TFMT (1.0 equiv) dropwise at room temperature. Caution: Exothermic reaction possible.[4]
-
Monitoring : Stir for 30 minutes. The reaction typically proceeds through a carbamoyl fluoride intermediate.[3][1][4]
-
Quench : Add water to quench the reaction.
-
Isolation : Extract with DCM, dry over
, and concentrate. Yields are typically quantitative, requiring no further purification.[3][1][5]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
References
-
Advances in the Development of Trifluoromethoxylation Reagents . MDPI. (2021).[3][1][4] Link[3][1][4]
-
Tf2O as a CF3 Source for the Synthesis of Trifluoromethoxylation Reagent nC4F9SO3CF3 . Journal of Organic Chemistry. (2023).[3][1][4] Link[3][1][4]
-
Concise and Additive‐Free Click Reactions between Amines and CF3SO3CF3 . ResearchGate. (2020).[3][1][4] Link
-
This compound Properties and CAS 3582-05-6 . CymitQuimica. Link
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
